![molecular formula C13H24O7 B14271337 Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 136272-63-4](/img/structure/B14271337.png)
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety and a substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of acetic acid with a hydroxymethyl-substituted oxolane. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the substituted oxolane, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different physical properties.
Butyl acetate: Another ester with a longer alkyl chain, affecting its solubility and volatility.
Propylene glycol diacetate: A compound with two ester groups, offering different reactivity and applications.
Uniqueness
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its substituted oxolane ring and hydroxymethyl group provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
136272-63-4 |
|---|---|
Molekularformel |
C13H24O7 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H20O5.C2H4O2/c1-3-4-5-14-11(8-12)6-10(7-15-11)16-9(2)13;1-2(3)4/h10,12H,3-8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
PFCDZBOTWFILJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(CC(CO1)OC(=O)C)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


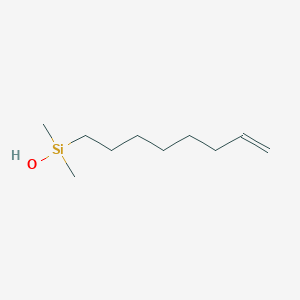
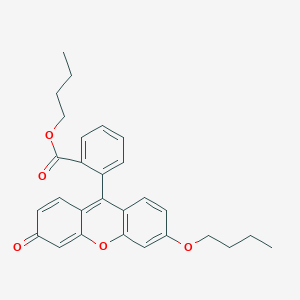
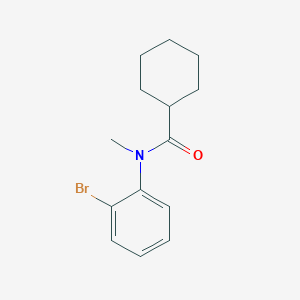

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
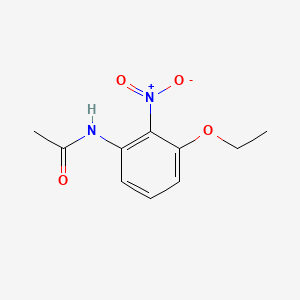

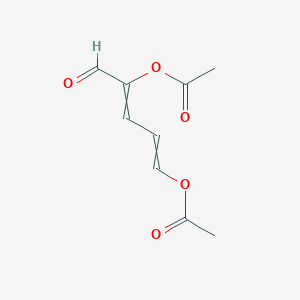
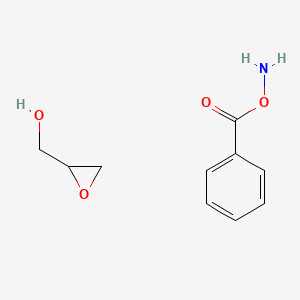
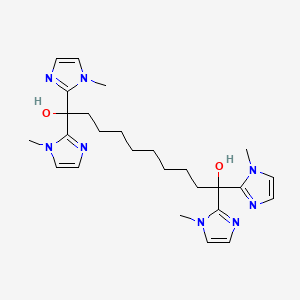
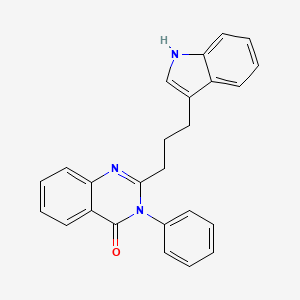
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
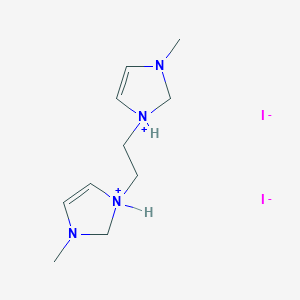
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
